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Abstract
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive

allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). Preclinical studies

have demonstrated its potential as a novel therapeutic agent for the treatment of

schizophrenia. This document provides a comprehensive overview of the core data supporting

the therapeutic potential of VU0467485, including its mechanism of action, in vitro and in vivo

pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visualizations

of key pathways and workflows are presented to facilitate further research and development.

Mechanism of Action
VU0467485 is a positive allosteric modulator of the M4 receptor, meaning it binds to a site on

the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine

(ACh).[1] By itself, VU0467485 is inactive; however, in the presence of ACh, it potentiates the

receptor's response to ACh.[1] This allosteric modulation leads to a significant leftward shift in

the ACh concentration-response curve, indicating an increased potency of the natural ligand.[1]

M4 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and

modulation of downstream signaling cascades that regulate neuronal excitability. The

antipsychotic-like effects of M4 activation are believed to be mediated by the modulation of

dopamine release in key brain regions implicated in schizophrenia.[2]
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Caption: Simplified M4 Receptor Signaling Pathway Modulated by VU0467485.

Quantitative Pharmacology
The pharmacological profile of VU0467485 has been extensively characterized across multiple

species, demonstrating potent and selective M4 PAM activity.

Table 1: In Vitro Potency and Selectivity of VU0467485[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15618408?utm_src=pdf-body-img
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor
Target

Species Assay Type EC50 (nM) % ACh Max

M4 Human
Calcium

Mobilization
78.8 80.6 ± 0.7

M4 Rat
Calcium

Mobilization
26.6 68.7 ± 3.4

M4 Dog
Calcium

Mobilization
87 49

M4
Cynomolgus

Monkey

Calcium

Mobilization
102 74

M1 Human
Calcium

Mobilization
> 30,000 -

M2 Human
Calcium

Mobilization
> 30,000 -

M3 Human
Calcium

Mobilization
> 30,000 -

M5 Human
Calcium

Mobilization
> 30,000 -

M1 Rat
Calcium

Mobilization
> 30,000 -

M2 Rat
Calcium

Mobilization
> 30,000 -

M3 Rat
Calcium

Mobilization
> 30,000 -

M5 Rat
Calcium

Mobilization
> 30,000 -

Pharmacokinetics
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VU0467485 exhibits favorable pharmacokinetic properties, including oral bioavailability and

central nervous system (CNS) penetration.

Table 2: In Vivo Pharmacokinetic Parameters of
VU0467485[1]

Speci
es

Dose
(mg/k
g)

Route
Cmax
(µM)

Tmax
(h)

AUC
(µM·h
)

F (%)

CL
(mL/
min/k
g)

Vss
(L/kg)

t1/2
(h)

Rat 3 p.o. 1.2 0.5 3.8 71 - - 4.2

Rat 1 i.v. - - - - 21 1.5 1.9

Dog 3 p.o. 0.04 2.0 0.1 3 - - -

Dog 1 i.v. - - - - 10 2.1 2.4

Cyno

molgu

s

Monke

y

1 i.v. - - - - 13 1.1 1.6

Table 3: Predicted Human Pharmacokinetic Parameters
of VU0467485[1]

Parameter Predicted Value

CL (mL/min/kg) 3.7 - 8.9

Vss (L/kg) 1.5 - 2.1

t1/2 (h) 1.9 - 6.6

F (%) 71

Table 4: In Vitro DMPK and Physicochemical Properties
of VU0467485[1]
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Parameter Value

Plasma Protein Binding

fu (rat) 0.031

fu (human) 0.054

fu (cynomolgus) 0.091

Brain Tissue Binding

fu,brain (rat) 0.037

CNS Penetration

Kp (rat) 0.31

Kp,uu (rat) 0.37

Kp (dog) 1.0

Kp,uu (dog) 0.84

Permeability

Caco-2 Papp (A→B) 31 x 10⁻⁶ cm/s

P-gp Substrate No (ER = 1.4)

hERG Inhibition Inactive at 11 µM

In Vivo Efficacy
VU0467485 has demonstrated robust efficacy in preclinical models of schizophrenia,

suggesting its potential to treat the positive symptoms of the disorder.

Table 5: Efficacy of VU0467485 in Preclinical Models of
Schizophrenia[1][3]
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Model Species
Psychostimula
nt

VU0467485
Dose (mg/kg,
p.o.)

Efficacy (%
Reversal)

Amphetamine-

Induced

Hyperlocomotion

Rat
Amphetamine

(0.75 mg/kg, s.c.)
1 -

3 -

10 43.2

MK-801-Induced

Hyperlocomotion
Rat

MK-801 (0.18

mg/kg, s.c.)
10

Significant

Reversal

30
Significant

Reversal

Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the in vitro potency of VU0467485 as a positive allosteric

modulator of the M4 receptor.
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Caption: Workflow for the Calcium Mobilization Assay.
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Methodology:

Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a

promiscuous G-protein (e.g., Gαqi5) are cultured under standard conditions.[1]

Cells are seeded into 384-well microplates and incubated.

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Varying concentrations of VU0467485 are added to the wells.

After a short incubation period, a fixed concentration of acetylcholine, corresponding to the

EC20 value, is added to stimulate the M4 receptors.[1]

Changes in intracellular calcium concentration are measured by monitoring fluorescence

intensity using a suitable plate reader.

The data are normalized to the maximal response induced by a saturating concentration of

acetylcholine, and concentration-response curves are generated to determine the EC50

values for VU0467485.[1]

Amphetamine-Induced Hyperlocomotion (AHL) Model
This in vivo model is used to assess the antipsychotic-like activity of VU0467485.
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Caption: Experimental Workflow for the Amphetamine-Induced Hyperlocomotion Model.
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Methodology:

Male Sprague Dawley rats are used for the study.[3]

The animals are first habituated to the locomotor activity chambers.

VU0467485 is administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg), alongside a

vehicle control group.[3]

Following a specific pretreatment time (e.g., 60 minutes), amphetamine (e.g., 0.75 mg/kg) is

administered subcutaneously (s.c.) to all animals except for a vehicle-only control group.[1]

Locomotor activity is then recorded for a set duration (e.g., 90 minutes).

The data are analyzed to assess the ability of VU0467485 to reverse the hyperlocomotor

effects of amphetamine.[1]

Conclusion
VU0467485 is a potent and selective M4 PAM with a promising preclinical profile for the

treatment of schizophrenia. Its robust in vitro potency across species, favorable

pharmacokinetic properties including oral bioavailability and CNS penetration, and significant

efficacy in animal models of psychosis highlight its therapeutic potential.[1][4] The data

presented in this guide provide a solid foundation for further investigation and development of

VU0467485 as a novel antipsychotic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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